1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-
Description
1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is a substituted imidazole derivative characterized by a methanol group at the 2-position of the imidazole ring and a 3-chlorophenyl substituent at the 1-position. This structure combines the aromatic heterocyclic framework of imidazole with a polar hydroxymethyl group and an electron-withdrawing chlorophenyl moiety, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[1-(3-chlorophenyl)imidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-10(13)7-14/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNJTZQQSNWJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications.
Mode of Action
Imidazole compounds are known to interact with their targets through the formation of bonds during the synthesis of the imidazole.
Biological Activity
1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-
- CAS Number : 51581-56-7
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 227.66 g/mol
Target of Action
The primary target of 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is related to its antimycobacterial properties, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound's mechanism involves disrupting essential bacterial processes, which inhibits bacterial growth and replication.
Mode of Action
The compound likely interacts with specific enzymes or receptors in the bacterial cells. This interaction may lead to:
- Inhibition of key metabolic pathways essential for bacterial survival.
- Disruption of cell wall synthesis.
- Induction of oxidative stress within the bacterial cells.
Pharmacokinetics
The pharmacokinetic profile of 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- suggests favorable bioavailability. Studies have compared its inhibitory concentrations against standard reference drugs, indicating its potential effectiveness in clinical settings.
Antimycobacterial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimycobacterial activity. For instance, studies have shown that imidazole derivatives can achieve minimum inhibitory concentrations (MIC) as low as 6.25–25 μg/mL against Mycobacterium tuberculosis .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated notable activity against Jurkat T cells and A-431 cells with IC50 values comparable to established chemotherapeutic agents .
Study 1: Antimycobacterial Activity Evaluation
A study focusing on a series of biarylpyrazole imidazole compounds demonstrated that modifications to the imidazole structure significantly influenced their antimycobacterial efficacy. The results indicated that certain configurations led to enhanced binding affinities with target enzymes involved in bacterial metabolism .
| Compound | MIC (μg/mL) | Binding Affinity (K_D μM) |
|---|---|---|
| Compound A | 6.25 | 2.63 |
| Compound B | 12.5 | 35.6 |
| Compound C | 25 | 290 |
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of imidazole derivatives on cancer cell lines such as Jurkat and A-431. The findings revealed that certain compounds exhibited IC50 values less than that of doxorubicin, indicating their potential as anticancer agents .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| Jurkat | 15 | Doxorubicin: 20 |
| A-431 | 10 | Doxorubicin: 18 |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.65 g/mol
- CAS Number : 51581-56-7
- Purity : Typically around 95%
Medicinal Chemistry
1H-Imidazole derivatives are known for their biological activities. The compound has been investigated for:
- Antimicrobial Activity : Studies suggest that imidazole derivatives can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.
- Anticancer Properties : Research indicates that certain imidazole compounds can inhibit tubulin polymerization, which is crucial in cancer cell proliferation .
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
Host for Anions
The ability of imidazole derivatives to act as hosts for anions has been documented. This characteristic allows them to form stable salts with various acids, which can be useful in:
- Materials Science : Developing new molecular assemblies or sensors through strong intramolecular and intermolecular hydrogen bonding.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several imidazole derivatives and their evaluation against various bacterial strains. The findings indicated that compounds similar to 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 2: Anticancer Activity
Another research article focused on the anticancer effects of imidazole derivatives. It reported that certain analogs could effectively inhibit cancer cell growth by disrupting microtubule dynamics through interaction with the colchicine binding site on tubulin . This mechanism suggests that compounds like 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- could be developed into potential anticancer agents.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Implications for Research and Development
- Reactivity : The hydroxymethyl group may undergo oxidation to a carboxylic acid or serve as a site for further derivatization (e.g., esterification).
- Solubility Optimization : Conversion to a salt form (as in ) or pro-drug derivatives could enhance bioavailability.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(3-chlorophenyl)-1H-imidazole-2-methanol, and how do reaction conditions influence yield?
- The compound can be synthesized via multi-component reactions (e.g., Debus–Radziszewski reaction) using aldehydes, ammonium acetate, and substituted anilines. Key factors include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts like acetic acid or microwave irradiation to accelerate cyclization . Optimizing stoichiometric ratios of reactants and post-synthesis purification (e.g., column chromatography) improves yield and purity.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm substitution patterns on the imidazole ring and the 3-chlorophenyl group. For example, -NMR peaks at δ 7.2–8.1 ppm indicate aromatic protons, while hydroxyl protons (methanol group) appear as broad singlets .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Stretching frequencies for O–H (~3200 cm) and C–N (~1600 cm) bonds confirm functional groups .
Q. How can researchers locate existing studies on this compound using academic databases?
- Use keyword combinations (e.g., “1-(3-chlorophenyl)imidazole methanol” + “synthesis” or “crystallography”) in PubMed , Scopus , and Web of Science . Cross-reference with Cambridge Structural Database (CSD) entries for crystallographic data . Patent databases (e.g., USPTO, Espacenet) should be searched using CAS numbers or IUPAC names to identify applications .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structural determination?
- Use SHELXL for refinement to address issues like thermal motion or disorder in the 3-chlorophenyl group. For ambiguous electron density maps, employ Mercury CSD to compare packing motifs with structurally similar imidazoles (e.g., 1-phenyl-1H-imidazoles). Twinning or high R-factors may require data recollection or alternative space group assignments .
Q. What strategies improve synthetic scalability while maintaining purity?
- Replace traditional heating with microwave-assisted synthesis to reduce reaction time and byproducts. Implement flow chemistry for continuous production, optimizing parameters like residence time and temperature gradients. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or HPLC .
Q. How can computational tools predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking: Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina or Schrödinger Suite .
- Molecular Dynamics (MD): Assess stability in solvent environments (e.g., water, DMSO) using GROMACS .
Q. What experimental approaches address contradictory biological activity data?
- Replicate assays under standardized conditions (e.g., MIC tests for antifungal activity using Candida albicans strains). Use statistical validation (e.g., ANOVA) to evaluate dose-response curves. Cross-check with structural analogs (e.g., 1-(4-chlorophenyl) derivatives) to identify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
